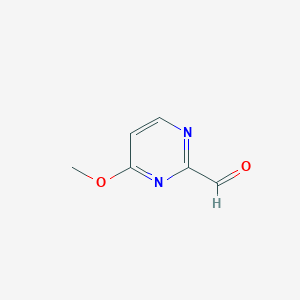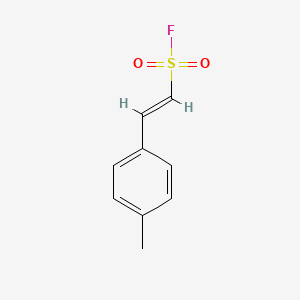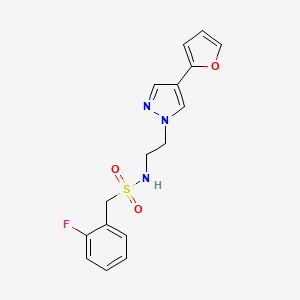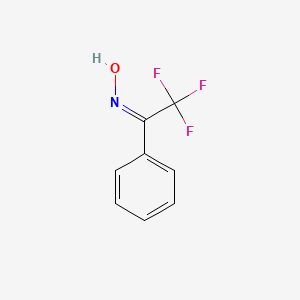
4-Methoxypyrimidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyrimidine-2-carbaldehyde is a chemical compound with the CAS Number: 1292369-35-7 . It has a molecular weight of 138.13 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 138.13 . The storage temperature is -10 degrees .作用機序
The mechanism of action of 4-Methoxypyrimidine-2-carbaldehyde is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body. The compound has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have potent activity against certain receptors, including the adenosine receptor.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to have potent anti-cancer activity, which makes it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have potent anti-viral activity, which makes it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using 4-Methoxypyrimidine-2-carbaldehyde in lab experiments is its high yield in the synthesis process. The compound is also readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have toxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-Methoxypyrimidine-2-carbaldehyde in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another potential direction is the development of new materials with unique properties. Additionally, the compound could be used in the development of new enzyme inhibitors and ligands for metal complexes.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research. The compound has a wide range of applications, including the synthesis of various compounds and the development of new drugs. The compound has potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a potential candidate for the treatment of various diseases. However, the potential toxicity of the compound may limit its use in certain experiments. Overall, the compound has significant potential for future research in various fields.
合成法
The synthesis of 4-Methoxypyrimidine-2-carbaldehyde is a straightforward process that involves the reaction of 4-methoxypyrimidine with chloral hydrate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the synthesis process is high, making it an efficient method for the production of this compound.
科学的研究の応用
The compound has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used in the synthesis of potent anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of compounds that have potential as enzyme inhibitors and ligands for metal complexes.
特性
IUPAC Name |
4-methoxypyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMUODUGZYVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1292369-35-7 |
Source


|
| Record name | 4-methoxypyrimidine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)



![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)